molecular formula C14H9Cl2N3O B2530244 N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide CAS No. 1619884-56-8

N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide

Cat. No.: B2530244
CAS No.: 1619884-56-8
M. Wt: 306.15
InChI Key: IQCPUPDYBUPHRL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide is a chemical compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to the indazole ring, which imparts unique chemical and biological properties

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. For instance, compounds containing a dichlorophenyl group have been found to inhibit photosynthesis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Compounds containing a dichlorophenyl group can be hazardous and should be handled with care .

Future Directions

Indazole derivatives have been found to possess various biological activities, which has sparked interest among researchers to synthesize a variety of indole derivatives . Therefore, “N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide” and similar compounds could potentially be explored for new therapeutic possibilities in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide typically involves the reaction of 3,4-dichloroaniline with indazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenyl isocyanate
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide stands out due to its unique indazole core structure, which imparts distinct chemical and biological properties. Compared to other dichlorophenyl derivatives, this compound exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c15-11-3-2-10(6-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCPUPDYBUPHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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